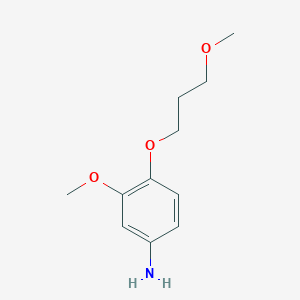
3-Methoxy-4-(3-methoxypropoxy)aniline
Overview
Description
3-Methoxy-4-(3-methoxypropoxy)aniline is a chemical compound with the molecular formula C12H19NO31. It is used in various chemical reactions and has a molecular weight of 211.26 g/mol1.
Synthesis Analysis
The synthesis of 3-Methoxy-4-(3-methoxypropoxy)aniline is not explicitly mentioned in the search results. However, anilines, in general, can undergo N-alkylation with cyclic secondary alkylamines in the presence of a catalyst to yield N-arylpyrrolidines2.Molecular Structure Analysis
The molecular structure of 3-Methoxy-4-(3-methoxypropoxy)aniline consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms1. The exact structure is not provided in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving 3-Methoxy-4-(3-methoxypropoxy)aniline are not detailed in the search results. However, anilines are known to participate in a variety of chemical reactions, including N-alkylation2.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxy-4-(3-methoxypropoxy)aniline, such as its melting point, boiling point, and density, are not provided in the search results.Scientific Research Applications
Environmental and Health Concerns
3-Methoxy-4-(3-methoxypropoxy)aniline and its derivatives, like aniline, are used extensively in industries such as pharmaceuticals and dyes. These compounds pose environmental and health concerns due to their presence in industrial wastewaters and their potential detrimental effects on public health and aquatic species. Various remediation technologies have been investigated to eliminate these compounds from waste streams, with Advanced Oxidation Processes (AOPs) being identified as cost-effective and efficient solutions for treating wastewater containing aniline and its derivatives (Chaturvedi & Katoch, 2020).
Genotoxicity and Carcinogenicity Concerns
The genotoxic and carcinogenic potential of aniline and its derivatives, including 3-Methoxy-4-(3-methoxypropoxy)aniline, has been a subject of study. Research indicates that these compounds, especially their metabolites, may induce chromosomal damage in vitro and, at relatively high dose levels, in vivo. This chromosomal damage could be the explanation for the clastogenic effects observed with high doses/concentrations of aniline. However, it's important to note that the carcinogenic effects in specific organs, like the spleen in rats, are believed to be the endstage of chronic high-dose damage leading to chronic oxidative stress, rather than a direct result of the compound's genotoxicity (Bomhard & Herbold, 2005).
Use in Dye and Hair Dye Industries
Compounds like 3-Methoxy-4-(3-methoxypropoxy)aniline have been used in the dye and hair dye industries. However, certain components of hair dyes, including some that are currently on the market, are considered animal carcinogens based on animal carcinogenicity data. Compounds like 3-amino-4-methoxyaniline, which share structural similarities with 3-Methoxy-4-(3-methoxypropoxy)aniline, are among those of concern still in use. The absorption studies indicate systemic absorption and excretion of these compounds when applied to skin, highlighting the potential health risks associated with their use (Van Duuren, 1980).
Safety And Hazards
The safety and hazards associated with 3-Methoxy-4-(3-methoxypropoxy)aniline are not explicitly mentioned in the search results. It’s always important to handle chemical substances with care and use appropriate safety measures.
Future Directions
The future directions for the use and study of 3-Methoxy-4-(3-methoxypropoxy)aniline are not specified in the search results. However, anilines and their derivatives continue to be an area of interest in various fields of chemistry and pharmacology.
Relevant Papers
The search results do not provide specific papers related to 3-Methoxy-4-(3-methoxypropoxy)aniline. For a more comprehensive analysis, it would be beneficial to conduct a thorough literature review using academic databases.
properties
IUPAC Name |
3-methoxy-4-(3-methoxypropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-13-6-3-7-15-10-5-4-9(12)8-11(10)14-2/h4-5,8H,3,6-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGCGUKHCSPCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(3-methoxypropoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



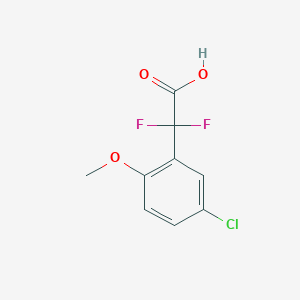
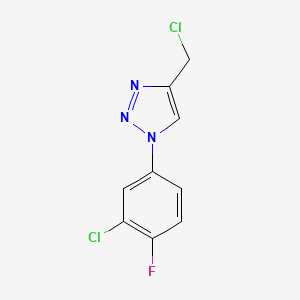
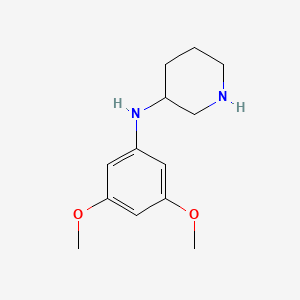
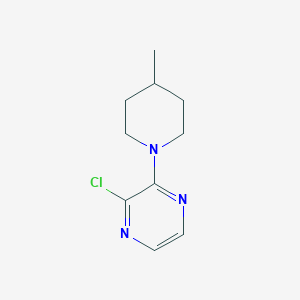
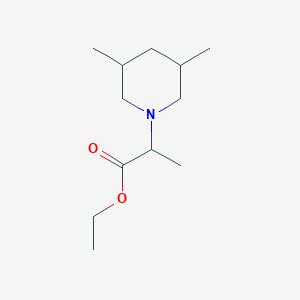

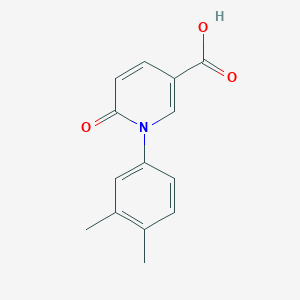
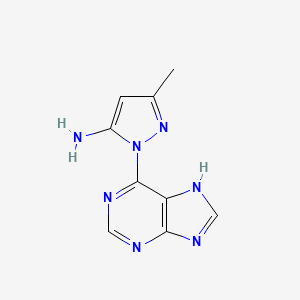
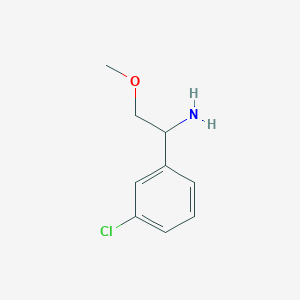
![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427969.png)
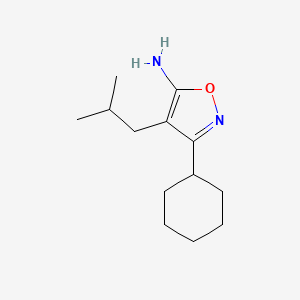
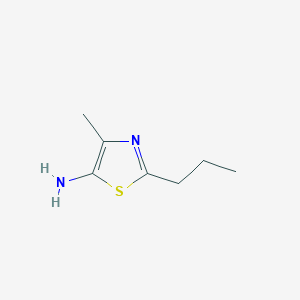
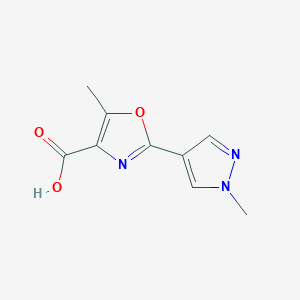
![4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid](/img/structure/B1427975.png)